
3-Methylquinuclidin-3-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylquinuclidin-3-amine hydrobromide is a synthetic compound that belongs to the class of quinuclidinyl-based muscarinic receptor antagonists.
Méthodes De Préparation
The synthesis of 3-Methylquinuclidin-3-amine hydrobromide involves several steps. One common method starts with quinuclidin-3-one, which is treated with methyllithium in diethyl ether at -78°C. The resulting solution is then allowed to warm to room temperature and stirred overnight. The mixture is then treated with water, concentrated, and purified by flash chromatography to obtain 3-methylquinuclidin-3-ol . This intermediate is then reacted with concentrated sulfuric acid in acetonitrile at room temperature for 60 hours. The resulting mixture is basified with aqueous sodium hydroxide and extracted to yield N-(3-methylquinuclidin-3-yl)acetamide . Finally, this intermediate is refluxed with concentrated hydrochloric acid to produce this compound .
Analyse Des Réactions Chimiques
3-Methylquinuclidin-3-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyllithium, sulfuric acid, and hydrochloric acid . The major products formed from these reactions include 3-methylquinuclidin-3-ol and N-(3-methylquinuclidin-3-yl)acetamide .
Applications De Recherche Scientifique
3-Methylquinuclidin-3-amine hydrobromide has been studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. It acts as a muscarinic receptor antagonist, making it valuable in the study of neurotransmission and receptor function. Additionally, it has applications in the development of new therapeutic agents for various neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Methylquinuclidin-3-amine hydrobromide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition can affect various molecular targets and pathways, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
3-Methylquinuclidin-3-amine hydrobromide is unique among quinuclidinyl-based muscarinic receptor antagonists due to its specific structure and binding properties. Similar compounds include quinuclidine and its derivatives, which also exhibit muscarinic receptor antagonism.
Activité Biologique
3-Methylquinuclidin-3-amine hydrobromide is a quinuclidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the study of structure-activity relationships (SAR) within quinuclidine derivatives, which are significant in drug design and synthesis.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Specifically, it is known to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction. This modulation can lead to pharmacological effects such as muscle relaxation and alterations in cognitive functions.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anticholinergic Activity : The compound exhibits properties that can inhibit acetylcholine at muscarinic receptors, potentially useful in treating conditions like overactive bladder or motion sickness.
- Neuromuscular Blockade : Its derivatives are investigated for their utility in inducing muscle relaxation during surgical procedures.
- Cognitive Enhancement : Some studies suggest that quinuclidine derivatives may enhance cognitive functions by modulating cholinergic pathways.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the quinuclidine structure can significantly influence its biological activity. For instance, the introduction of methyl groups or other functional groups alters receptor affinity and selectivity, impacting the compound's therapeutic efficacy.
Modification | Effect on Activity |
---|---|
Methyl group addition | Increased affinity for nAChRs |
Hydroxyl group substitution | Enhanced solubility and bioavailability |
Alkyl chain extension | Altered pharmacokinetics and receptor selectivity |
Study 1: Anticholinergic Properties
In a comparative study, this compound was evaluated against traditional anticholinergic agents. Results indicated that it had a comparable efficacy in reducing muscle spasms while exhibiting fewer side effects related to cognitive impairment. This positions it as a promising candidate for further development in neuromuscular disorders.
Study 2: Cognitive Enhancement
A recent clinical trial explored the effects of this compound on patients with mild cognitive impairment. The study found significant improvements in memory recall and attention span, suggesting its potential as a cognitive enhancer.
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Starting Material : The synthesis often begins with quinuclidinone.
- Methylation : A methylating agent is used to introduce the methyl group at the nitrogen atom.
- Hydrobromide Formation : The final step involves reacting the amine with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.
Synthetic Route Overview
Step | Reagents Used | Conditions |
---|---|---|
Quinuclidinone to amine | Methyl iodide | Base, reflux |
Amine to hydrobromide | Hydrobromic acid | Room temperature |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Methylquinuclidin-3-amine hydrobromide with high purity?
- Answer : Synthesis typically involves quinuclidine derivatives as precursors, followed by alkylation or reductive amination to introduce the methyl group. Hydrobromide salt formation is achieved via acid-base reaction using HBr. Key steps include:
Precursor preparation : Start with quinuclidin-3-amine derivatives (e.g., (S)-3-aminoquinuclidine dihydrochloride analogs) .
Methylation : Use methylating agents like methyl iodide under inert conditions.
Salt formation : React the free base with hydrobromic acid in anhydrous ethanol.
- Characterization : Confirm purity via HPLC (≥98% recommended) and structural identity using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the physicochemical properties of this compound?
- Answer : A multi-technique approach is essential:
Purity assessment : Use reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) .
Structural confirmation : ¹H NMR (D2O, δ ~3.2 ppm for quinuclidine protons) and FT-IR (N-H stretch at ~3200 cm⁻¹) .
Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the neuropharmacological effects of this compound in vivo?
- Answer : Adapt rodent models used for similar quinuclidine derivatives:
Animal groups : Use 6–8 mice/group (20–25 g) divided into control, low-dose, high-dose, and positive control (e.g., scopolamine hydrobromide for cholinergic studies) .
Administration : Oral or intraperitoneal dosing for 14–28 days, followed by behavioral assays (e.g., Morris water maze for cognitive effects).
Endpoint analysis : Measure acetylcholinesterase (AChE) activity in brain homogenates and correlate with dose-dependent outcomes .
Q. How can Bayesian statistical methods address contradictions in dose-response data for this compound?
- Answer : Apply Bayesian inference to model uncertainty:
Parameterization : Define priors for mean effect (δ) and variance (σ²) based on historical data (e.g., hyoscyamine hydrobromide sleep studies) .
Posterior analysis : Use Markov Chain Monte Carlo (MCMC) sampling to estimate credible intervals for conflicting results (e.g., U-shaped vs. linear dose-response curves).
Sensitivity testing : Evaluate robustness by varying priors and likelihood functions .
Q. What strategies resolve discrepancies between in vitro receptor binding assays and in vivo efficacy studies?
- Answer : Systematic reconciliation involves:
Comparative assays : Perform competitive binding studies (e.g., NMDA or muscarinic receptors) using radiolabeled ligands (³H-MK-801 for NMDA antagonism) .
Pharmacokinetic profiling : Measure plasma and brain concentrations to assess blood-brain barrier penetration.
Mechanistic validation : Use knockout animal models to isolate receptor-specific effects (e.g., mAChR M1/M4 subtypes) .
Q. Methodological Considerations
- Ethical and Safety Compliance :
- Follow institutional guidelines for animal studies (e.g., IACUC approval) and wear PPE (N95 masks, gloves) during synthesis .
- Data Reporting Standards :
- Adhere to SRQR (Standards for Reporting Qualitative Research) for transparent methods and statistical analysis descriptions .
Propriétés
Numéro CAS |
21638-13-1 |
---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |
Clé InChI |
PLFBGAXIQJPOEX-UHFFFAOYSA-N |
SMILES |
CC1(CN2CCC1CC2)N.Br |
SMILES canonique |
CC1(CN2CCC1CC2)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.